2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. The compound is classified under the category of pyrazole derivatives, which are known for their diverse biological activities.
The compound is identified by its Chemical Abstracts Service (CAS) number 1105221-78-0 and has been documented in various chemical databases, including PubChem and ChemSpider. It is synthesized through multi-step chemical processes involving various reagents and conditions tailored to yield high purity and specific structural configurations.
This compound falls under the class of carboxamides and pyrazoles, characterized by the presence of a carboxamide functional group attached to a cyclopentapyrazole framework. Its structure incorporates a thiolane ring, contributing to its unique chemical properties.
The synthesis of 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide typically involves several key steps:
Technical details regarding reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing yield and purity but are often proprietary or vary based on laboratory protocols.
The molecular formula for this compound is , with a molecular weight of 406.5 g/mol. The structure can be represented using various notations:
CC1=CC(C(=O)N(C2=NN(C(=O)C)C=C2)=C1)S(=O)(=O)C(C(=O)N(C)C)C(C)=CInChI=1S/C18H22N4O3S2/c1-12(2)14-13(3)10-9(11(21)24)6-5-7(10)18(25)20-15(14)17(22)23/h5-8H,12H2,1-4H3,(H2,20,21)(H2,22,23)/t10-,11-,14+,15+,18+/m0/s1The structural analysis reveals multiple functional groups including dioxo thiolane and carboxamide functionalities that contribute to its reactivity and potential biological activity.
The compound can participate in various chemical reactions:
These reactions are significant for exploring the compound's potential modifications for enhanced biological activity or selectivity.
The mechanism of action for 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide involves interactions at the molecular level with specific biological targets:
Data from biological assays would be necessary to elucidate the precise mechanisms and pathways affected by this compound.
While specific physical properties like density and boiling point are not readily available, general characteristics can be inferred based on similar compounds in literature:
Key chemical properties include:
Relevant data from experimental studies would provide insights into these properties.
The compound has several potential applications in scientific research:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: